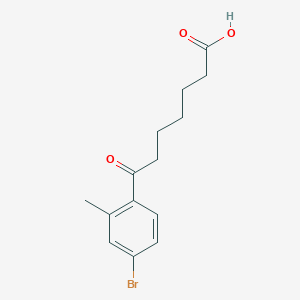

7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid

説明

Synthesis Analysis

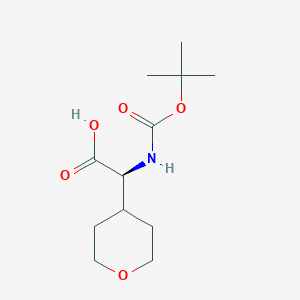

The synthesis of compounds related to 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid involves various strategies. In one approach, the synthesis of a structurally related compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, was achieved by reacting 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF . Another study describes the synthesis of 7-hydroxy-4-oxochromen-2-carboxylic acid derivatives, which, although not the same, share a similar bromination step that could be relevant for synthesizing the target compound . Additionally, the synthesis of ω-(4-bromophenyl)alkanoic acids was performed from 1-bromo-4-alkenylbenzenes through hydroboration–thermal isomerization–oxidation, which could potentially be adapted for the synthesis of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of the related quinoline derivative was found to be monoclinic with specific geometric parameters, and the six-membered ring was observed to adopt a half-chair conformation . Although not directly related to the target compound, these findings provide insight into the potential conformational aspects that could be expected for 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid.

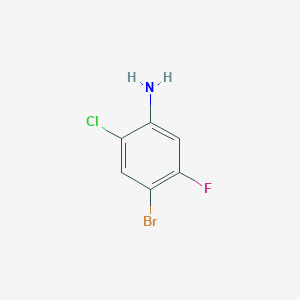

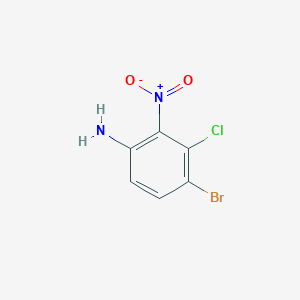

Chemical Reactions Analysis

The chemical reactions involving bromination and nitration of related compounds have been explored. For example, bromination of ethyl 7-hydroxy-4-oxochromen-2-carboxylate yielded a mixture of brominated derivatives, while similar treatment of the corresponding acid resulted in a single brominated product . These reactions highlight the reactivity of bromine in different positions of the molecule, which could be relevant when considering the chemical reactions of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid are not directly reported, the properties of related compounds can provide some context. The related quinoline derivative has a specific density and crystallographic parameters, which could be used as a reference for predicting the properties of the target compound . The synthesis and reactivity of ω-(4-bromophenyl)alkanoic acids also contribute to understanding the potential properties of the target compound, such as solubility and reactivity in cross-coupling reactions .

科学的研究の応用

Synthesis and Characterization

Synthetic Applications : 7-Oxoheptanoate derivatives, such as Methyl 7-Oxoheptanoate, have been utilized in the synthesis of various compounds. For instance, they have been used in the preparation of key intermediates for prostaglandins (Ballini & Petrini, 1984). Similarly, Methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, closely related to 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid, has been synthesized as a part of developing orally active CCR5 antagonists (Ikemoto et al., 2005).

Characterization and Structural Studies : Compounds like 2-(4-Methylphenyl)-2-oxoethyl isonicotinate have been synthesized and characterized using various spectroscopic methods. These studies are crucial for understanding the molecular and crystal structure, which helps in further applications (Viveka et al., 2013).

Biomedical Research

- Antimicrobial and Anticancer Properties : Derivatives of bromophenols, which are structurally related to 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid, have been isolated from natural sources like the red alga Rhodomela confervoides. These compounds have been evaluated for their antimicrobial and anticancer activities, although some were found inactive against human cancer cell lines and microorganisms (Zhao et al., 2004).

Chemical Process Development

Process Optimization : The synthesis of Methyl 7-Oxoheptanoate has been optimized for industrial-scale production, highlighting the importance of this compound in larger chemical processes (Finke & Sorrell, 2003).

Monitoring and Analysis : Methods for monitoring the conversion of intermediates like cycloheptanone to Methyl 7-oxoheptanoate have been developed. These methods are essential for ensuring the quality and efficiency of the synthesis process in the laboratory and industrial settings (Wakharkar et al., 1994).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

7-(4-bromo-2-methylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c1-10-9-11(15)7-8-12(10)13(16)5-3-2-4-6-14(17)18/h7-9H,2-6H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSIAXUGLJCTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645386 | |

| Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |

CAS RN |

898767-37-8 | |

| Record name | 4-Bromo-2-methyl-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1293154.png)

![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)